Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a fluorophenyl group at position 5 and a methoxyphenyl group at position 1 of the pyrazole ring. Its ethyl carboxylate ester at position 3 enhances lipophilicity, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-19(23)17-12-18(13-4-6-14(20)7-5-13)22(21-17)15-8-10-16(24-2)11-9-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARSSPBRJJTHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized under acidic conditions to form the pyrazole ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Pyrazole derivatives with fluorophenyl and methoxyphenyl substituents exhibit distinct physical characteristics depending on substitution patterns:
Key Observations :
- Fluorophenyl and Methoxyphenyl Groups : The presence of electron-withdrawing fluorine and electron-donating methoxy groups influences melting points. For instance, compound 4h () with a 4-fluorophenyl oxoethyl group has a high melting point (157–158°C), likely due to increased molecular rigidity .
- Hydroxyphenyl Substitution : Hydroxyl groups (e.g., in ) lead to higher melting points (199–200°C), attributed to hydrogen bonding and crystallinity .
- Sulfamoyl Groups : Derivatives with sulfamoyl substituents () exhibit even higher melting points (207–209°C), suggesting strong intermolecular interactions .
Structural Isomerism and Positional Effects
- Fluorine Position : A compound with 3-fluoro-4-methoxyphenyl substitution () differs from the target’s 4-fluorophenyl group. Positional isomerism may alter metabolic stability or receptor interaction .
- Methoxy Group Placement : Derivatives with 4-methoxyphenyl () vs. 2-methoxy-4-fluorophenyl () substituents highlight how substitution patterns influence solubility and electronic properties.
Biological Activity
Ethyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including anti-inflammatory, anticancer, and analgesic properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.
Biological Activities
1. Anti-inflammatory Activity
this compound has shown promising anti-inflammatory effects. In studies, it was evaluated against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showing significant inhibitory activity comparable to standard anti-inflammatory drugs like dexamethasone. For instance, certain derivatives of pyrazole exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating strong anti-inflammatory potential .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that various pyrazole derivatives, including this compound, exhibit cytotoxic effects against different cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For example, compounds similar to this compound demonstrated IC50 values ranging from 0.01 µM to 42.30 µM , suggesting effective growth inhibition in cancer cells .
3. Analgesic Properties
While some pyrazole derivatives have been noted for their analgesic effects, this specific compound is more recognized for its antagonistic properties in pain models rather than direct analgesia. It has been observed to block the analgesic activity of neurotensin in animal models, indicating a complex interaction with pain pathways .
Case Studies and Experimental Findings
Research has highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound:
- In vitro Studies : The compound was tested in vitro against several cancer cell lines, demonstrating significant cytotoxicity and inducing apoptosis in targeted cells.
- In vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic effects, with results supporting the compound's potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
